1-Butene, 3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)-, (Z)- (8CI)
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Overview
Description
1-Butene, 3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)-, (Z)- (8CI) is a fluorinated organic compound with the molecular formula C5H2F7I. This compound is characterized by the presence of multiple fluorine atoms and an iodine atom, which contribute to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of 1-Butene, 3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)-, (Z)- (8CI) typically involves the introduction of fluorine and iodine atoms into a butene backbone. One common method involves the reaction of a suitable butene precursor with fluorinating agents and iodine sources under controlled conditions. Industrial production methods may involve the use of specialized reactors and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1-Butene, 3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)-, (Z)- (8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of less fluorinated derivatives.
Scientific Research Applications
This compound finds applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Butene, 3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)-, (Z)- (8CI) involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their function and activity. The pathways involved may include binding to specific receptors or enzymes, leading to modulation of their activity .
Comparison with Similar Compounds
Similar compounds to 1-Butene, 3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)-, (Z)- (8CI) include other fluorinated butenes and iodinated alkenes. Compared to these compounds, 1-Butene, 3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)-, (Z)- (8CI) is unique due to its specific arrangement of fluorine and iodine atoms, which confer distinct reactivity and properties .
Properties
IUPAC Name |
(Z)-3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F7I/c6-3(1-2-13,4(7,8)9)5(10,11)12/h1-2H/b2-1- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIHFHRTEHLZRU-UPHRSURJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(C(F)(F)F)(C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\I)\C(C(F)(F)F)(C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F7I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348022 |
Source
|
Record name | (1Z)-3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24716-85-6 |
Source
|
Record name | (1Z)-3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70348022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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